4-(3-Methylpiperazin-1-yl)-6-(pyrrolidin-1-yl)pyrimidine
Overview
Description
4-(3-Methylpiperazin-1-yl)-6-(pyrrolidin-1-yl)pyrimidine is a useful research compound. Its molecular formula is C13H21N5 and its molecular weight is 247.34 g/mol. The purity is usually 95%.
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Scientific Research Applications
Histamine H4 Receptor Ligands
- Studies on 2-aminopyrimidines as ligands of the histamine H4 receptor (H4R) have shown significant findings. Compounds with alterations at the pyrimidine 6 position, similar to 4-(3-Methylpiperazin-1-yl)-6-(pyrrolidin-1-yl)pyrimidine, were found to have potent in vitro activity and anti-inflammatory properties in animal models, indicating potential applications in pain management (Altenbach et al., 2008).
Cholinesterase and Aβ-Aggregation Inhibitors
- Research on 2,4-disubstituted pyrimidine derivatives, which include structures similar to the chemical , has led to the identification of potent inhibitors of cholinesterase and amyloid-β (Aβ) aggregation. These compounds, such as N-(naphth-1-ylmethyl)-2-(pyrrolidin-1-yl)pyrimidin-4-amine, have shown promise as potential treatments for Alzheimer's disease (Mohamed et al., 2011).
Plant Growth Stimulating Effects
- A study involving the synthesis of derivatives of 6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl, similar in structure to the compound , revealed a pronounced plant growth stimulating effect, comparable to heteroauxin (Pivazyan et al., 2019).
Anticonvulsant Properties
- Pyrimidine derivatives, including those structurally related to this compound, have been synthesized and tested for anticonvulsant activity. They have shown effectiveness in the maximum electroshock (MES) seizure and pentetrazole (sc PTZ) seizure threshold tests, indicating their potential in treating convulsive disorders (Obniska et al., 2005).
Anti-Anoxic Activity
- Novel pyrimidine derivatives, with structural similarities to the specified chemical, have demonstrated anti-anoxic (AA) activity in mice, indicating their potential as cerebral protective agents (Kuno et al., 1993).
Properties
IUPAC Name |
4-(3-methylpiperazin-1-yl)-6-pyrrolidin-1-ylpyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N5/c1-11-9-18(7-4-14-11)13-8-12(15-10-16-13)17-5-2-3-6-17/h8,10-11,14H,2-7,9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVTSHCXXNAFOPS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1)C2=NC=NC(=C2)N3CCCC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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